N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
“N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide” is a compound that has been synthesized in the reaction between tryptamine and naproxen . Tryptamine is a biogenic amine, naturally occurring in plants, animals, and microorganisms . It’s a metabolite of tryptophan and its structure is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc .
Synthesis Analysis
The synthesis of this compound involves the DCC-mediated (N, N’ -dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . DCC is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular structure of this compound was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction between tryptamine and naproxen . The mechanism of action of naproxen involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(18-15-6-2-4-8-17(15)22-12-23-18)20-10-9-13-11-21-16-7-3-1-5-14(13)16/h1,3,5,7,11-12,21H,2,4,6,8-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQSZWNMEMHONC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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